molecular formula C27H26ClN3O3 B11434085 1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one

1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one

Cat. No.: B11434085
M. Wt: 476.0 g/mol
InChI Key: LFXOLYUVPQLPOM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidinone ring, a benzodiazole moiety, and a phenyl group with chloro and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyrrolidinone Ring: The benzodiazole intermediate is then reacted with a suitable pyrrolidinone precursor, often involving nucleophilic substitution or condensation reactions.

    Introduction of the Phenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-hydroxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one
  • 1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-ethoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one

Uniqueness:

  • The presence of the methoxy group in 1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
  • The combination of chloro and methoxy substituents provides a distinct profile in terms of solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-18-22(28)6-5-9-24(18)31-17-19(16-26(31)32)27-29-23-7-3-4-8-25(23)30(27)14-15-34-21-12-10-20(33-2)11-13-21/h3-13,19H,14-17H2,1-2H3

InChI Key

LFXOLYUVPQLPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC

Origin of Product

United States

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